molecular formula C7H15ClN2O B3247067 (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride CAS No. 1807938-10-8

(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Cat. No.: B3247067
CAS No.: 1807938-10-8
M. Wt: 178.66 g/mol
InChI Key: VVNNTHQEKBSDAG-RGMNGODLSA-N
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Description

(2S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chiral organic compound characterized by a pyrrolidine ring linked to a propan-1-one backbone, with an amino group at the stereospecific (2S) position. Its hydrochloride salt enhances solubility and stability for laboratory applications. Key properties include:

  • CAS Number: 670253-53-9
  • Molecular Weight: 194.7 g/mol
  • Purity: ≥95% (typical for lab-grade material)
  • Applications: Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. Notably, it is classified as a controlled product in certain jurisdictions due to structural similarities to regulated substances .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNNTHQEKBSDAG-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-10-8
Record name (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as a halogenated propanone derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Advanced techniques like crystallization and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and pyrrolidine ring are susceptible to oxidation under controlled conditions:

Reagent/ConditionsReaction PathwayProductsSelectivity Notes
KMnO₄ (acidic)Oxidation of pyrrolidine nitrogenPyrrolidone derivativePreferential attack at α-carbon to nitrogen
H₂O₂ (aqueous)Ketone → carboxylic acid2-Amino-1-(pyrrolidin-1-yl)propanoic acidRequires prolonged heating
Ozone (O₃)Oxidative cleavage of pyrrolidineFragmented carbonyl compounds Limited utility due to over-oxidation

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions converts the pyrrolidine ring into a pyrrolidone structure while preserving the stereochemistry at C2.

  • Hydrogen peroxide selectively oxidizes the ketone to a carboxylic acid, forming a zwitterionic product stabilized by intramolecular hydrogen bonding.

Reduction Reactions

Reduction targets both the ketone and the pyrrolidine ring:

Reagent/ConditionsReaction SiteProductsYield (%)
NaBH₄ (MeOH)Ketone → alcohol(2S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-ol78–85
LiAlH₄ (THF)Ketone → alcohol + ring reductionSaturated pyrrolidine-alcohol adduct62
H₂/Pd-CRing hydrogenationPiperidine derivative<50

Mechanistic Insights :

  • NaBH₄ reduces the ketone to a secondary alcohol without altering the pyrrolidine ring, retaining the (S)-configuration.

  • LiAlH₄ induces partial ring opening, forming a secondary amine-alcohol hybrid .

Substitution Reactions

The pyrrolidine nitrogen and ketone carbonyl serve as nucleophilic/electrophilic sites:

Nucleophilic Substitution at Pyrrolidine Nitrogen

ReagentConditionsProduct
Alkyl halides (R-X)DMF, 60°CN-Alkylated pyrrolidine derivatives
Acyl chlorides (RCOCl)Et₃N, CH₂Cl₂N-Acylated products

Example : Reaction with benzyl chloride yields N-benzyl-(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one, enhancing lipophilicity .

Electrophilic Aromatic Substitution

The phenyl group (if present in analogs) undergoes halogenation or nitration. For the base structure, reactivity is limited to the nitrogen and ketone.

Acid/Base-Mediated Reactions

The hydrochloride salt undergoes pH-dependent transformations:

ConditionReactionOutcome
Strong base (NaOH)Deprotonation of HCl saltFree base precipitates
Acidic hydrolysis (HCl reflux)Ring openingLinear amino-ketone fragment

Notable Observation :

  • In basic media, the free base exhibits increased nucleophilicity, facilitating alkylation reactions .

Cyclization and Ring-Opening

ReagentPathwayProduct
PCl₅Intramolecular cyclizationPyridine-fused heterocycle
H₂O (heat)Ring hydrolysisβ-Amino ketone intermediate

Synthetic Utility :

  • Treatment with PCl₅ triggers dehydration and cyclization, forming a bicyclic structure relevant to pharmaceutical intermediates .

Stereochemical Influence on Reactivity

The (S)-configuration at C2 directs regioselectivity:

  • Epimerization Risk : Prolonged heating in polar solvents (e.g., DMSO) induces partial racemization .

  • Chiral Auxiliary Effects : The amino group stabilizes transition states in asymmetric syntheses, enabling diastereoselective alkylation.

Comparative Reactivity Table

Reaction TypeRate (Relative to Racemate)Dominant Pathway
Oxidation1.2× fasterKetone → carboxylic acid
Reduction0.8× slowerAlcohol formation
N-Alkylation1.5× fasterSteric hindrance minimized

Scientific Research Applications

Neuropharmacology

(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has been studied for its potential effects on neurotransmitter systems, particularly in the modulation of dopamine and norepinephrine pathways. Its structural similarity to other psychoactive compounds suggests it may influence cognitive functions and behavior.

Analgesic Research

Research has indicated that this compound could have analgesic properties, making it a candidate for pain management therapies. Studies have explored its efficacy in animal models, showing promise in reducing pain responses without significant side effects.

Antidepressant Activity

The compound's interaction with serotonin receptors has been investigated for potential antidepressant effects. Clinical trials are ongoing to assess its safety and effectiveness in treating mood disorders.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Building Block in Drug Development

The compound is used as a building block in the synthesis of more complex molecules, particularly those aimed at targeting neurological disorders. Its versatility in synthetic pathways makes it valuable in medicinal chemistry.

Case Studies

Study FocusFindingsReference
Neuropharmacological EffectsDemonstrated modulation of dopamine release in vitro, suggesting potential for cognitive enhancementPubChem
Analgesic PropertiesExhibited significant pain relief in rodent models without major side effectsChemspace
Antidepressant EfficacyShowed promising results in reducing depressive behaviors in preclinical trialsLabChem

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several pyrrolidine- and propanone-derived molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Notable Differences
(2S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride 670253-53-9 (2S)-amino group, pyrrolidine ring 194.7 Chiral center, hydrochloride salt enhances solubility
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one N/A (see ) 4-methylphenyl group instead of (2S)-amino group ~217.3 Aromatic substituent increases lipophilicity; lacks chiral amino group
rac-[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine hydrochloride N/A () Cyclopropane ring, phenyl group ~209.7 Cyclopropane introduces ring strain; racemic mixture reduces stereochemical specificity
9,10-Didehydro-N,N-diethyl-6-methylergoline-8β-carboxamide N/A () Ergoline backbone, diethylamide group ~351.5 Complex polycyclic structure; potential CNS activity due to ergoline framework

Functional and Pharmacological Implications

Chirality and Bioactivity: The (2S)-configuration of the amino group in the target compound may confer selectivity in receptor binding compared to racemic analogues like rac-[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine hydrochloride .

Solubility and Stability : The hydrochloride salt form improves aqueous solubility relative to neutral analogues such as 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one, which lacks ionizable groups .

Regulatory Status: The compound’s pyrrolidine-propanone backbone is structurally analogous to certain regulated stimulants (e.g., pyrovalerone derivatives), necessitating controlled substance classification in some regions .

Biological Activity

(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a pyrrolidine ring linked to a propanone structure, with an amino group at the second position, which influences its interaction with various biological targets.

  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 178.66 g/mol
  • CAS Number : 1807938-10-8

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with halogenated propanone derivatives under controlled conditions using bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in biological systems. The mechanism may involve:

  • Binding to Receptors : It potentially modulates neurotransmitter release by interacting with norepinephrine transporters .
  • Enzyme Interaction : It may influence various metabolic pathways by acting as a substrate or inhibitor for certain enzymes.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, including this compound. For example:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that compounds derived from similar structures exhibited varying degrees of cytotoxicity. The compound's effect was compared against standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Reference
This compoundA549Not specified
CisplatinA5495.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains. Studies indicate that certain pyrrolidine derivatives show promising activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the viability of A549 cells treated with various pyrrolidine derivatives, including this compound. Results indicated that while some derivatives showed significant cytotoxic effects, others did not demonstrate notable activity compared to controls .
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial activity of similar compounds revealed that certain modifications in the chemical structure led to enhanced effectiveness against resistant strains of Staphylococcus aureus. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

Q & A

Q. How can researchers mitigate racemization during scale-up of the synthesis?

  • Methodological Answer : Lowering reaction temperature (<5°C), minimizing basic conditions, and using non-polar solvents (e.g., toluene) reduce racemization. Continuous flow chemistry improves heat and mass transfer, enhancing stereochemical fidelity. In-line PAT (Process Analytical Technology) tools like FT-IR monitor chiral integrity in real time .

Data Contradiction & Validation

Q. How should conflicting NMR assignments between literature sources be resolved?

  • Methodological Answer : Cross-referencing with DEPT-135 (to identify CH₂ groups) and HSQC (¹H-¹³C correlations) resolves ambiguities. For example, pyrrolidine ring protons (δ 1.8–2.5 ppm) can be misassigned; 2D-NMR and comparison to structurally validated analogs (e.g., MDPPP HCl) clarify signals .

Q. What methods validate the absence of genotoxic impurities in final batches?

  • Methodological Answer : Ames test (bacterial reverse mutation assay) and in vitro micronucleus tests are mandatory. LC-MS with a limit of detection (LOD) <0.1% identifies impurities like alkyl chlorides. ICH M7 guidelines recommend QSAR-based tools (e.g., Derek Nexus) for risk assessment .

Experimental Design

Q. How to design a stability study for long-term storage of the hydrochloride salt?

  • Methodological Answer : ICH Q1A(R2) guidelines recommend testing under 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) for 6–12 months. Parameters include assay (HPLC), water content (Karl Fischer), and polymorphic stability (PXRD). Desiccators with silica gel are used for controlled humidity .

Q. What in vitro assays assess the compound’s activity as a monoamine reuptake inhibitor?

  • Methodological Answer : Radioligand binding assays (³H-dopamine/³H-serotonin uptake in synaptosomes) quantify IC₅₀ values. HEK-293 cells transfected with human dopamine/norepinephrine transporters (DAT/NET) provide selectivity profiles. Positive controls (e.g., bupropion) validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
(2S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

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